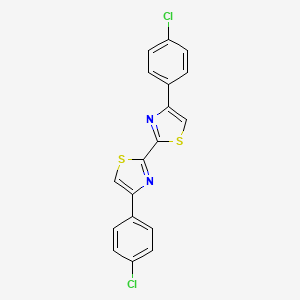![molecular formula C18H21NO5 B5270781 7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one](/img/structure/B5270781.png)
7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy, dimethyl, and morpholin-4-yl-oxopropyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one typically involves multi-step organic reactionsFor example, the chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Subsequent steps may include alkylation, oxidation, and substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the morpholin-4-yl-oxopropyl moiety can be reduced to alcohols.
Substitution: The dimethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols .
Scientific Research Applications
7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and morpholin-4-yl-oxopropyl groups are believed to play key roles in its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can modulate various cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives with different substituents, such as:
- 7-hydroxy-4-methyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one
- 7-hydroxy-4,8-dimethyl-3-[3-(piperidin-4-yl)-3-oxopropyl]-2H-chromen-2-one
Uniqueness
The uniqueness of 7-hydroxy-4,8-dimethyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-(3-morpholin-4-yl-3-oxopropyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-13-3-5-15(20)12(2)17(13)24-18(22)14(11)4-6-16(21)19-7-9-23-10-8-19/h3,5,20H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNLPGFYAQXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-6-[3-(1H-1,2,4-triazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5270719.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5270730.png)
![3-[[4-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol](/img/structure/B5270737.png)
![4-({3-[(3,5-DICHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID](/img/structure/B5270741.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5270743.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5270750.png)
![2-methyl-4-{4-[(3-phenyl-1-piperazinyl)carbonyl]phenyl}-2-butanol](/img/structure/B5270756.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5270762.png)
![4-{[4-(4-benzyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}benzonitrile](/img/structure/B5270788.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5270795.png)
![4-[(5-ethyl-2-pyridinyl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5270801.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(tetrahydro-2H-pyran-4-ylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5270807.png)
![ethyl 4-({4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5270813.png)
